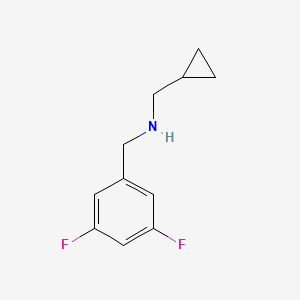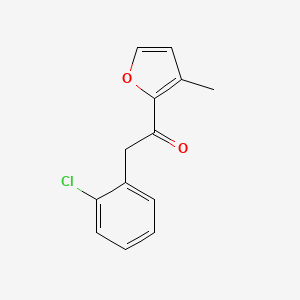![molecular formula C10H16N2S B1465738 1-[(チオフェン-3-イル)メチル]ピペリジン-3-アミン CAS No. 1248157-51-8](/img/structure/B1465738.png)
1-[(チオフェン-3-イル)メチル]ピペリジン-3-アミン
説明
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Thiophen-3-yl)methyl]piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Thiophen-3-yl)methyl]piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
“1-[(チオフェン-3-イル)メチル]ピペリジン-3-アミン”を含むチオフェンとその誘導体は、幅広い治療特性を持つことが報告されています . これらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、抗有糸分裂、抗微生物、キナーゼ阻害、および抗癌特性など、医薬品化学におけるさまざまな用途を持つ薬物の開発に使用されてきました .
工業化学
チオフェン誘導体は、工業化学で腐食防止剤として使用されています . それらは、金属の表面に保護層を形成し、酸化と腐食を防ぐことができます。
材料科学
材料科学の分野では、チオフェン誘導体が重要な役割を果たしています。 それらは有機半導体の開発に使用され 、電子デバイスの進歩に貢献しています。
有機電界効果トランジスタ(OFET)
チオフェン系分子は、有機電界効果トランジスタ(OFET)の製造において重要な役割を果たしています . これらのトランジスタは、センサー、メモリデバイス、有機発光ダイオード(OLED)など、さまざまな電子デバイスで使用されています。
有機発光ダイオード(OLED)
チオフェン誘導体は、有機発光ダイオード(OLED)の製造にも使用されています . OLEDは、テレビ、コンピューターモニター、携帯電話など、さまざまなディスプレイ用途で使用されています。
薬理学的特性
チオフェン環系を持つ分子は、抗癌、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示しています . たとえば、スプロフェンは2置換チオフェン骨格を持ち、非ステロイド系抗炎症薬として知られています .
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Some piperidine derivatives have shown to target enzymes such as cholinesterase and beta-secretase .
Mode of Action
Some piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . They also inhibit enzymes like cholinesterase and beta-secretase .
Biochemical Pathways
The inhibition of enzymes like cholinesterase and beta-secretase suggests that it may affect pathways related to neurotransmission and amyloid plaque formation .
Result of Action
Some piperidine derivatives have shown antiaggregatory and antioxidant effects, suggesting potential protective effects against oxidative stress and clot formation .
生化学分析
Biochemical Properties
1-[(Thiophen-3-yl)methyl]piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .
Cellular Effects
The effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 1-[(Thiophen-3-yl)methyl]piperidin-3-amine can alter metabolic pathways within the cell, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, 1-[(Thiophen-3-yl)methyl]piperidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-[(Thiophen-3-yl)methyl]piperidin-3-amine in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-[(Thiophen-3-yl)methyl]piperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and the levels of key metabolites within the cell. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of specific biomolecules, thereby altering the overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[(Thiophen-3-yl)methyl]piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
1-[(Thiophen-3-yl)methyl]piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-10-2-1-4-12(7-10)6-9-3-5-13-8-9/h3,5,8,10H,1-2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKCNYFHBKOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)

![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)
![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)



![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

